molecular formula C4H4F2O B13559884 (E)-4,4-Difluorobut-2-enal

(E)-4,4-Difluorobut-2-enal

Cat. No.: B13559884
M. Wt: 106.07 g/mol
InChI Key: ZKQLGRZATMHQAB-OWOJBTEDSA-N
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Description

(E)-4,4-Difluorobut-2-enal is an α,β-unsaturated aldehyde with two fluorine atoms at the C4 position. Its structure features a conjugated double bond (C2-C3) and a reactive aldehyde group (-CHO) at C1. This compound is of interest in organic synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance electrophilicity at the β-carbon, facilitating Michael addition or nucleophilic attack. The analysis below focuses on structurally related compounds, primarily esters and acids, to infer comparative properties.

Properties

Molecular Formula

C4H4F2O

Molecular Weight

106.07 g/mol

IUPAC Name

(E)-4,4-difluorobut-2-enal

InChI

InChI=1S/C4H4F2O/c5-4(6)2-1-3-7/h1-4H/b2-1+

InChI Key

ZKQLGRZATMHQAB-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(F)F)\C=O

Canonical SMILES

C(=CC(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorobut-2-enal typically involves the introduction of fluorine atoms into a but-2-enal precursor. One common method is the fluorination of but-2-enal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of 4,4-difluorobut-2-enal may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobut-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4,4-Difluorobutanoic acid.

    Reduction: 4,4-Difluorobutan-2-ol.

    Substitution: Various substituted but-2-enal derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluorobut-2-enal has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluorobut-2-enal involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Ethyl (E)-4,4-Difluorobut-2-enoate

Structure and Properties :
This ester derivative replaces the aldehyde group of (E)-4,4-Difluorobut-2-enal with an ethyl ester (-COOEt). Key differences include:

  • Reactivity : The ester is less electrophilic than the aldehyde, reducing susceptibility to nucleophilic attack but enhancing stability under basic conditions .
  • Physical Properties : Molecular weight (150.12 g/mol), storage requirements (2–8°C under inert atmosphere), and hazards (flammable liquid, skin corrosion) are documented .

2-(2,2-Difluoroethyl)-4,4-Difluorobutanoic Acid

Structure and Properties :
This carboxylic acid features a difluoroethyl substituent and additional fluorination. Compared to (E)-4,4-Difluorobut-2-enal:

  • Acidity : The carboxylic acid group increases acidity (pKa ~2–3), whereas the aldehyde is neutral but prone to oxidation.

Other Fluorinated Butenals and Esters

Compounds like 4,4,4-trifluorobutyric acid derivatives () exhibit higher fluorine content, which may enhance metabolic stability in pharmaceutical applications but reduce solubility in polar solvents.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Boiling Point Hazards
(E)-4,4-Difluorobut-2-enal* C₄H₄F₂O 106.07 Aldehyde Not reported Likely flammable, irritant (inferred)
Ethyl (E)-4,4-difluorobut-2-enoate C₆H₈F₂O₂ 150.12 Ester Not reported H226 (flammable), H314 (skin corrosion)
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid C₆H₈F₄O₂ 188.05 Carboxylic acid Not reported Not specified in evidence

*Note: Data for (E)-4,4-Difluorobut-2-enal are inferred due to lack of direct evidence.

Research Findings

Reactivity Trends

  • Electrophilicity : The aldehyde group in (E)-4,4-Difluorobut-2-enal is more reactive toward nucleophiles (e.g., amines, alcohols) than the ethyl ester, making it a better candidate for condensation reactions .
  • Stability : The ethyl ester’s stability under inert storage conditions suggests fluorinated esters are preferable for long-term storage compared to aldehydes .

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